molecular formula C₁₉H₂₅ClN₂O₄ B1145024 N-Desmethyl Itopride Hydrochloride CAS No. 5922-37-2

N-Desmethyl Itopride Hydrochloride

Katalognummer B1145024
CAS-Nummer: 5922-37-2
Molekulargewicht: 380.87
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Desmethyl Itopride Hydrochloride” is a compound with the molecular formula C19H25ClN2O4 . It belongs to the Itopride family of compounds and is used in neurology research . It is also known as 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide hydrochloride .


Molecular Structure Analysis

The molecular weight of “N-Desmethyl Itopride Hydrochloride” is approximately 380.9 g/mol . Its IUPAC name is 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride . The InChI string and Canonical SMILES are also available for further structural analysis .


Physical And Chemical Properties Analysis

“N-Desmethyl Itopride Hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The topological polar surface area is 68.8 Ų . The compound has a complexity of 386 .

Wissenschaftliche Forschungsanwendungen

Treatment of Gastroesophageal Reflux and Gastric Motility Disorders

Itopride hydrochloride (ITOP) is used for the treatment of gastroesophageal reflux and other gastric motility disorders . It is a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Development of Gastroretentive Drug Delivery Systems (GRDDS)

ITOP is characterized by a narrow absorption window and short in vivo half-life . Therefore, its formulation in expanding gastroretentive tablets could increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .

Formulation in Expanding Tablets

The direct compression method was used for the formulation of tablets . Four different hydrophilic polymers were screened separately with Avicel 102 and PVP k30 as excipients . The selected formulation exhibited obvious expansion reaching 17.45 mm and lasting for 24 h, coupled with a sustained release behavior .

In Vivo Study of the Optimized Formulation

X-ray scans in human volunteers suggested the residence of the tablet in the stomach for a period of 6 h in fed state . This is expected to result in better therapeutic outcome in gastroesophageal reflux .

Development of Mucoadhesive Nanosized Crystalline Aggregates (NCs)

Mucoadhesive NCs can be delivered by the gastrointestinal, nasal, or pulmonary route to improve retention at particular sites . ITOP was selected as a drug candidate due to its absorption from the upper gastrointestinal tract .

Use of Second-Generation Mucoadhesive Polymers

The current work aimed to use second-generation mucoadhesive polymers (i.e., thiolated polymers) to enhance mucoadhesive characteristics . An ITOP-NC formulation was enhanced using response surface methodology .

Zukünftige Richtungen

A study has been conducted on the development and evaluation of Itopride Hydrochloride expanding tablets . This research is expected to result in better therapeutic outcomes in gastroesophageal reflux . This could potentially open up new avenues for the use of “N-Desmethyl Itopride Hydrochloride” in similar applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl Itopride Hydrochloride involves the reduction of Itopride Hydrochloride to N-Desmethyl Itopride Hydrochloride using a reducing agent.", "Starting Materials": [ "Itopride Hydrochloride", "Sodium Borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve Itopride Hydrochloride in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl Itopride Hydrochloride" ] }

CAS-Nummer

5922-37-2

Produktname

N-Desmethyl Itopride Hydrochloride

Molekularformel

C₁₉H₂₅ClN₂O₄

Molekulargewicht

380.87

Synonyme

3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride;  3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride;  N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.